Cas no 2034314-22-0 (5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide)

5-Bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a brominated thiophene core and a chlorophenyl hydroxypropyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecules. The presence of both bromo and chloro substituents enhances its reactivity, making it suitable for further functionalization in drug discovery. The thiophene sulfonamide moiety contributes to its binding affinity, while the hydroxypropyl linker improves solubility and pharmacokinetic properties. Its structural features suggest utility in developing enzyme inhibitors or receptor modulators, particularly in targeting neurological or inflammatory pathways. The compound’s purity and stability under standard conditions further support its use in rigorous synthetic applications.
5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide structure
2034314-22-0 structure
商品名:5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide
CAS番号:2034314-22-0
MF:C13H13BrClNO3S2
メガワット:410.734219312668
CID:5376744

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide 化学的及び物理的性質

名前と識別子

    • 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide
    • インチ: 1S/C13H13BrClNO3S2/c14-12-4-5-13(20-12)21(18,19)16-7-6-11(17)9-2-1-3-10(15)8-9/h1-5,8,11,16-17H,6-7H2
    • InChIKey: AHEAYWZWQFXZFL-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NCCC(C2=CC=CC(Cl)=C2)O)(=O)=O)SC(Br)=CC=1

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6416-9272-10mg
5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide
2034314-22-0
10mg
$79.0 2023-09-09
Life Chemicals
F6416-9272-10μmol
5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide
2034314-22-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6416-9272-20mg
5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide
2034314-22-0
20mg
$99.0 2023-09-09
Life Chemicals
F6416-9272-30mg
5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide
2034314-22-0
30mg
$119.0 2023-09-09
Life Chemicals
F6416-9272-40mg
5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide
2034314-22-0
40mg
$140.0 2023-09-09
Life Chemicals
F6416-9272-4mg
5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide
2034314-22-0
4mg
$66.0 2023-09-09
Life Chemicals
F6416-9272-100mg
5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide
2034314-22-0
100mg
$248.0 2023-09-09
Life Chemicals
F6416-9272-5μmol
5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide
2034314-22-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6416-9272-50mg
5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide
2034314-22-0
50mg
$160.0 2023-09-09
Life Chemicals
F6416-9272-2mg
5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide
2034314-22-0
2mg
$59.0 2023-09-09

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide 関連文献

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamideに関する追加情報

Introduction to 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide (CAS No. 2034314-22-0)

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2034314-22-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this compound, particularly the presence of a thiophene-2-sulfonamide core and substituents such as 5-bromo and N-[3-(3-chlorophenyl)-3-hydroxypropyl], contribute to its potential as a lead compound in the design of novel therapeutic agents.

The< strong>thiophene scaffold is a well-known heterocyclic structure that is widely prevalent in many bioactive natural products and pharmaceuticals. Its ability to interact with biological targets through various mechanisms makes it an invaluable building block in drug discovery. In particular, the sulfonamide functional group appended to the thiophene ring enhances the compound's solubility and bioavailability, which are critical factors for its pharmacological efficacy. The< strong>5-bromo substituent introduces a polar region that can engage in hydrogen bonding or ionic interactions with biological targets, further modulating the compound's binding affinity and selectivity.

The< strong>N-[3-(3-chlorophenyl)-3-hydroxypropyl] side chain adds another layer of complexity to the molecular structure, providing multiple sites for potential interactions with biological receptors. This side chain's hydrophilic nature, due to the presence of the hydroxyl group, helps in stabilizing the compound within the aqueous environment of biological systems. Additionally, the< strong>3-chlorophenyl moiety can participate in π-stacking interactions or other non-covalent bonds, which are crucial for achieving high binding affinity in drug-receptor complexes.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from< strong>thiophene-based sulfonamides. These compounds have shown remarkable potential in various therapeutic areas, including oncology, inflammation, and infectious diseases. The< strong>CAS No. 2034314-22-0 identifier ensures that researchers can reliably obtain and utilize this compound for their studies without ambiguity.

The synthesis of 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the< strong>bromine atom at the 5-position of the thiophene ring is typically achieved through electrophilic aromatic substitution reactions. Subsequent functionalization of the ring with the sulfonamide group involves nucleophilic substitution reactions, often employing protected sulfonamides followed by deprotection under mild acidic conditions.

The attachment of the< strong>N-[3-(3-chlorophenyl)-3-hydroxypropyl] side chain is achieved through more complex organic transformations, such as nucleophilic aromatic substitution or condensation reactions with appropriate precursors. Each step in the synthesis must be carefully optimized to ensure high yield and purity, as impurities can significantly affect the biological activity and safety profile of the final product.

The pharmacological evaluation of 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide has revealed several promising properties. In vitro studies have demonstrated its ability to inhibit certain enzymes and receptors involved in disease pathways. For instance, preliminary data suggest that this compound may exhibit inhibitory activity against enzymes such as< strong>CYP17A1, which is implicated in steroid hormone biosynthesis and has been targeted in treating certain types of cancer.

BCL-xL, an anti-apoptotic protein that plays a crucial role in cancer cell survival. By inhibiting BCL-xL, this compound could potentially induce apoptosis in cancer cells, making it a candidate for development as an anti-cancer therapeutic agent. Additionally, its interaction with other targets such as kinases and transcription factors has been explored, suggesting broad therapeutic potential. Kd values(dissociation constants) obtained from binding assays indicate that this compound exhibits high affinity for its target proteins, which is essential for effective pharmacological action. The combination of structural features such as hydrophobic pockets, hydrogen bond donors/acceptors, and charge interactions contributes to its strong binding affinity. These findings are supported by computational modeling studies that predict favorable binding modes between this compound and its target proteins.

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